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Compound of Interest

Compound Name: 2-Methoxy-4-methylbenzaldehyde

Cat. No.: B112801 Get Quote

2-Methoxy-4-methylbenzaldehyde is a disubstituted aromatic aldehyde whose synthetic utility

is dictated by the interplay of its three functional groups: the aldehyde, the methoxy ether, and

the methyl group. Understanding its fundamental properties is the first step in leveraging its

reactivity.

Physicochemical Data Summary
The compound's physical properties are summarized in the table below. It exists as a low-

melting solid, a common characteristic for substituted benzaldehydes of this molecular weight.
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Property Value Reference(s)

CAS Number 57415-35-7 [1][2]

Molecular Formula C₉H₁₀O₂ [1]

Molecular Weight 150.17 g/mol [1][2]

IUPAC Name
2-methoxy-4-

methylbenzaldehyde
[1]

Physical Form Solid [3 from initial search]

Melting Point 42.5 - 43 °C [6 from initial search]

Boiling Point 258 °C [11 from initial search]

Density 1.062 g/cm³ [25 from initial search]

Flash Point 114 °C [11 from initial search]

Storage

Store under an inert

atmosphere at room

temperature or 2-8°C.

[3, 18 from initial search]

Spectroscopic Signature Analysis
While a dedicated, published spectrum for 2-Methoxy-4-methylbenzaldehyde is not readily

available in public databases, its spectroscopic signature can be reliably predicted and

understood by analyzing its structure and comparing it to closely related analogues. This

analytical approach is fundamental to structure verification in a research setting.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

The proton NMR spectrum is expected to be highly informative, with distinct signals for each

proton environment.

δ ~10.3 ppm (s, 1H, -CHO): The aldehyde proton will appear as a sharp singlet far downfield.

Its chemical shift is influenced by the magnetic anisotropy of the benzene ring and the

electron-donating methoxy group, which slightly shields this proton compared to

benzaldehydes with electron-withdrawing groups.
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δ ~7.6-7.7 ppm (d, 1H, Ar-H): The aromatic proton at C6 (ortho to the aldehyde) is the most

deshielded aromatic proton due to the strong electron-withdrawing effect of the carbonyl

group. It will appear as a doublet, coupled to the proton at C5.

δ ~6.8-6.9 ppm (d, 1H, Ar-H): The aromatic proton at C5 (meta to the aldehyde) will be

significantly more shielded. It will appear as a doublet from coupling to the C6 proton.

δ ~6.7-6.8 ppm (s, 1H, Ar-H): The aromatic proton at C3 (ortho to the methoxy group) will be

the most shielded aromatic proton and will likely appear as a singlet or a narrowly split

doublet.

δ ~3.9 ppm (s, 3H, -OCH₃): The methoxy protons will appear as a sharp singlet,

characteristic of ether methyl groups on an aromatic ring.

δ ~2.4 ppm (s, 3H, -CH₃): The methyl protons on the ring will appear as a sharp singlet in the

typical benzylic methyl region.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

The carbon spectrum will show nine distinct signals, reflecting the molecule's asymmetry.

δ ~191 ppm (-CHO): The aldehyde carbonyl carbon is the most deshielded.

δ ~162 ppm (C-OCH₃): The aromatic carbon directly attached to the electron-donating

oxygen of the methoxy group will be far downfield.

δ ~145 ppm (C-CH₃): The carbon bearing the methyl group.

δ ~120-135 ppm (Ar-C): The remaining four aromatic carbons, including the carbon ortho to

the aldehyde (C6), which will be relatively deshielded, and the others which are more

shielded.

δ ~56 ppm (-OCH₃): The methoxy carbon.

δ ~22 ppm (-CH₃): The methyl carbon.

Mass Spectrometry (MS):
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In an electron ionization (EI) mass spectrum, the molecule will exhibit a clear molecular ion

peak.

Molecular Ion (M⁺): m/z = 150.

Key Fragment (M-1)⁺: A strong peak at m/z = 149, corresponding to the highly stable acylium

ion formed by the loss of the aldehydic hydrogen radical. This is a characteristic

fragmentation pattern for aromatic aldehydes.[1]

Other Fragments: Expect further fragmentation corresponding to the loss of a methyl radical

(m/z = 135) from the methoxy group or the loss of CO (m/z = 122).

Infrared (IR) Spectroscopy:

The IR spectrum provides a rapid diagnostic for key functional groups.

~2850 and ~2750 cm⁻¹: A characteristic pair of bands (Fermi doublet) for the C-H stretch of

the aldehyde.

~1680-1700 cm⁻¹: A strong, sharp absorption from the C=O stretch of the conjugated

aromatic aldehyde. The frequency is slightly lowered from a typical aliphatic aldehyde due to

conjugation with the ring.

~1600 and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

~1250 cm⁻¹: A strong C-O stretching band for the aryl ether (methoxy group).

Section 2: Synthesis Methodologies and Protocols
The synthesis of 2-Methoxy-4-methylbenzaldehyde is most efficiently achieved via the

methylation of its phenolic precursor, 2-hydroxy-4-methylbenzaldehyde. This precursor can, in

turn, be synthesized from readily available starting materials like p-cresol. This two-step

approach provides a reliable and scalable route.
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Step 1: Formylation

Step 2: Methylation (Williamson Ether Synthesis)

p-Cresol

2-Hydroxy-4-methylbenzaldehyde

 SnCl₄, Paraformaldehyde
 Toluene, 100°C 

2-Methoxy-4-methylbenzaldehyde

 K₂CO₃, Methyl Iodide
 DMF, 20°C 

Click to download full resolution via product page

Caption: Two-step synthesis workflow for 2-Methoxy-4-methylbenzaldehyde.

Detailed Experimental Protocol: Methylation of 2-
Hydroxy-4-methylbenzaldehyde
This protocol is based on the well-established Williamson ether synthesis, a robust method for

forming ethers. The choice of potassium carbonate as the base is critical; it is strong enough to

deprotonate the phenol but not so strong as to cause side reactions with the aldehyde.

Dimethylformamide (DMF) is an excellent polar aprotic solvent for this Sₙ2 reaction.

Materials:

2-Hydroxy-4-methylbenzaldehyde (1.0 eq)

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
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Methyl Iodide (CH₃I) (1.2 eq)

Anhydrous Dimethylformamide (DMF)

Diethyl ether

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-hydroxy-4-

methylbenzaldehyde and anhydrous DMF (approx. 5-10 mL per gram of aldehyde).

Base Addition: Add anhydrous potassium carbonate to the solution. The mixture will be a

suspension.

Methylation: Stir the mixture vigorously and add methyl iodide dropwise at room

temperature. A slight exotherm may be observed.

Reaction Monitoring: Allow the reaction to stir at room temperature for 6-12 hours. The

progress can be monitored by Thin Layer Chromatography (TLC), observing the

consumption of the starting material (a UV-active spot that will also stain with potassium

permanganate) and the appearance of a new, less polar product spot.

Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory

funnel containing water.

Extraction: Extract the aqueous layer three times with diethyl ether. The organic layers

contain the desired product.

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium

bicarbonate solution, and finally brine. This removes residual DMF and unreacted methyl
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iodide.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent using a rotary evaporator.

Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable

solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to

yield pure 2-Methoxy-4-methylbenzaldehyde.

Section 3: Chemical Reactivity and Mechanistic
Insights
The reactivity of 2-Methoxy-4-methylbenzaldehyde is a direct consequence of the electronic

effects exerted by its substituents. Both the methoxy and methyl groups are electron-donating

groups (EDGs), which fundamentally alters the reactivity of both the aldehyde and the aromatic

ring compared to unsubstituted benzaldehyde.

Methoxy Group Effect: The dominant effect is the +M (mesomeric or resonance) effect,

where the oxygen lone pairs donate electron density into the ring. This is partially offset by a

weaker -I (inductive) electron-withdrawing effect due to oxygen's electronegativity. The net

result is strong electron donation.

Methyl Group Effect: The methyl group is a weak electron-donating group through induction

(+I) and hyperconjugation.

Caption: Influence of electron-donating groups on reactivity.

Reactivity of the Aldehyde Group
The electron density donated by the methoxy group extends to the carbonyl carbon, reducing

its electrophilicity (the magnitude of its partial positive charge). Consequently, 2-Methoxy-4-
methylbenzaldehyde is less reactive towards nucleophiles than unsubstituted benzaldehyde.

[3] This is a critical consideration in planning reactions such as Grignard additions, Wittig

reactions, or cyanohydrin formation, which may require more forcing conditions or longer

reaction times.
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A prime example of its synthetic utility is in reductive amination. The aldehyde can react with an

amine (or ammonia source like ammonium formate) to form an imine, which is then reduced in

situ to the corresponding amine. This is a powerful method for introducing substituted

benzylamine moieties in drug synthesis. [21 from initial search]

Reactivity of the Aromatic Ring
Conversely, the electron-donating nature of the substituents activates the aromatic ring towards

electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The

methoxy group is a powerful ortho-, para-director. Since the para position is blocked by the

methyl group, electrophilic attack will be strongly directed to the positions ortho to the methoxy

group (C3 and C5). This predictable regioselectivity makes the molecule a valuable scaffold for

building more complex, highly substituted aromatic systems.

Section 4: Applications in Drug Discovery and
Development
Aromatic aldehydes are cornerstone intermediates in medicinal chemistry. 2-Methoxy-4-
methylbenzaldehyde serves as a versatile starting material, providing a scaffold that can be

elaborated into more complex molecular architectures.

Scaffold for Heterocycle Synthesis: The aldehyde functionality is a key handle for

constructing heterocyclic rings. It can be condensed with various nucleophiles (e.g.,

hydrazines, hydroxylamines, active methylene compounds) to form pyrazoles, isoxazoles,

and other ring systems prevalent in pharmaceuticals.

Intermediate for Bioactive Molecules: Its role as a synthetic precursor is explicitly noted in

the context of developing tachykinin NK2 receptor antagonists. [18 from initial search] These

antagonists have been investigated for the treatment of conditions like irritable bowel

syndrome (IBS), demonstrating the compound's direct relevance to modern drug

development programs. The 2-methoxy-4-methylphenyl moiety often imparts desirable

pharmacokinetic properties or facilitates specific binding interactions within a target protein.

Section 5: Safety and Handling Protocols
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As a substituted benzaldehyde, this compound requires careful handling in a laboratory setting.

Adherence to standard safety protocols is mandatory to mitigate risks.

5.1 GHS Hazard Identification[1]

Signal Word: Warning

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

5.2 Recommended Handling Procedures

Engineering Controls: Always handle this chemical within a certified chemical fume hood to

avoid inhalation of dust or vapors.

Personal Protective Equipment (PPE):

Eye Protection: Wear chemical safety goggles or a face shield.

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

Skin Protection: Wear a lab coat.

Handling Practices: Avoid generating dust. Ensure all containers are properly labeled and

sealed when not in use.

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials,

particularly strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Do not allow it to enter drains or water courses.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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